![molecular formula C9H17NO2 B2914708 [4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol CAS No. 2260931-52-8](/img/structure/B2914708.png)
[4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol” is a chemical compound with the CAS Number: 2260931-52-8 . It has a molecular weight of 171.24 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is (4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl)methanol . The InChI code is 1S/C9H17NO2/c10-5-8-1-3-9(6-11,4-2-8)12-7-8/h11H,1-7,10H2 .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 171.24 . The InChI code is 1S/C9H17NO2/c10-5-8-1-3-9(6-11,4-2-8)12-7-8/h11H,1-7,10H2 .Wirkmechanismus
The mechanism of action of [4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol is not fully understood. However, it is believed that the compound interacts with biological targets through hydrogen bonding and electrostatic interactions. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In antibacterial and antifungal studies, this compound has been shown to disrupt the cell membrane and inhibit cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects in various studies. In a study on the anticancer properties of this compound, the compound was shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In antibacterial and antifungal studies, this compound was shown to disrupt the cell membrane and inhibit cell growth. In a study on the use of this compound as a ligand for metal complexes, the compound was shown to enhance the catalytic activity of the metal complexes.
Vorteile Und Einschränkungen Für Laborexperimente
[4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol has several advantages for lab experiments, including its easy synthesis, stability, and versatility. However, the compound also has some limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on [4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol. One direction is the development of novel polymers and materials using this compound as a building block. Another direction is the synthesis of metal complexes using this compound as a ligand for catalysis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry.
Synthesemethoden
[4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol can be synthesized through a multistep process that involves the reaction of epoxide and amine compounds. The first step involves the reaction of epichlorohydrin and sodium hydroxide to form 2,3-epoxypropanol. The second step involves the reaction of 2,3-epoxypropanol with 1,5-diaminopentane to form 4-(2-aminoethyl)-2-oxabicyclo[2.2.2]octane. The final step involves the reaction of 4-(2-aminoethyl)-2-oxabicyclo[2.2.2]octane with formaldehyde to form this compound.
Wissenschaftliche Forschungsanwendungen
[4-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to have anticancer, antibacterial, and antifungal properties. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials. In catalysis, this compound has been used as a ligand for the synthesis of metal complexes.
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-5-8-1-3-9(6-11,4-2-8)12-7-8/h11H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGUGXRSYIUWDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CO2)CN)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2260931-52-8 |
Source


|
| Record name | [4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

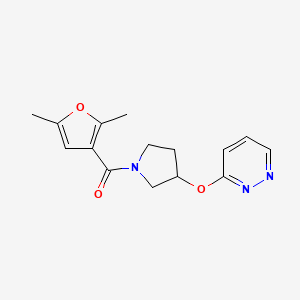
![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrrole-3-carbaldehyde](/img/structure/B2914629.png)

![2-((4-ethoxyphenyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2914632.png)
![3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2914633.png)
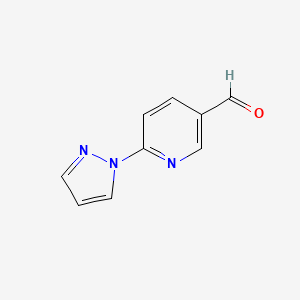
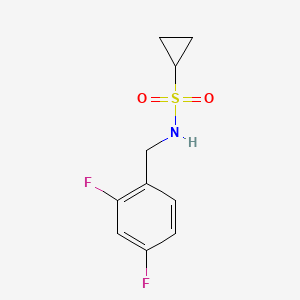
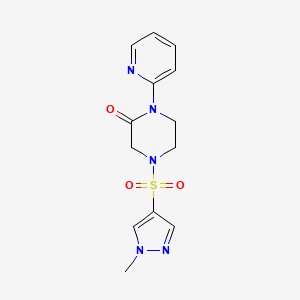

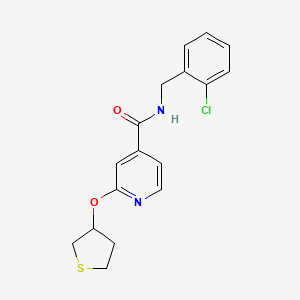
![N'-(1-Aminospiro[3.3]heptan-3-yl)-N-[(4-fluorophenyl)methyl]oxamide;hydrochloride](/img/structure/B2914644.png)
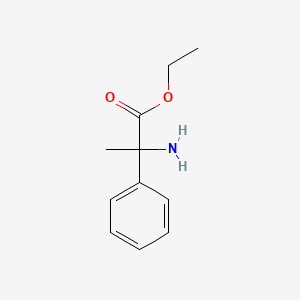
![Methyl 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2914646.png)
